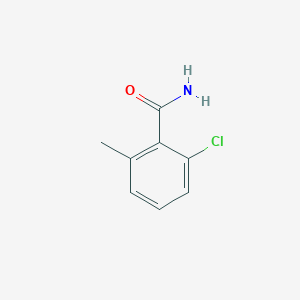![molecular formula C9H10N2O B034393 1H-Pyrrolo[2,3-b]pyridin, 1-Acetyl-2,3-dihydro- (9CI) CAS No. 111097-45-1](/img/structure/B34393.png)
1H-Pyrrolo[2,3-b]pyridin, 1-Acetyl-2,3-dihydro- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone is a heterocyclic compound that contains both pyrrole and pyridine ringsThe structure of 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone allows it to interact with biological targets, making it a valuable scaffold for drug discovery and development .
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry: The compound is used in the development of new materials with unique properties
Wirkmechanismus
Target of Action
The primary targets of the compound, also known as 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in changes in the FGFRs’ function, inhibiting their activity .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The compound’s action results in the inhibition of FGFR activity, which in turn inhibits cell proliferation and induces apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The compound’s low molecular weight could potentially influence its stability and efficacy in different environments.
Biochemische Analyse
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . This inhibition is achieved through the binding of the compound to the tyrosine kinase domain of the receptors, preventing their activation and subsequent signal transduction. The interaction between 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) and FGFRs highlights its potential as a therapeutic agent in treating diseases associated with abnormal FGFR signaling, such as cancer .
Cellular Effects
The effects of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling pathways, which are often upregulated in cancer cells. Additionally, the compound has been observed to inhibit cell migration and invasion, further demonstrating its potential as an anti-cancer agent . The impact of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) on cell signaling pathways, gene expression, and cellular metabolism underscores its significance in cellular biology research.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) involves its binding to the tyrosine kinase domain of FGFRs . This binding prevents the autophosphorylation of the receptors, which is necessary for their activation and subsequent signal transduction. By inhibiting FGFR activation, the compound disrupts downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are critical for cell proliferation, survival, and migration, and their inhibition leads to the anti-cancer effects observed with the compound. The ability of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) to modulate these pathways at the molecular level highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of FGFR signaling . Degradation of the compound can lead to a decrease in its efficacy over time. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its anti-cancer effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) vary with different dosages in animal models. At lower dosages, the compound effectively inhibits FGFR signaling and exhibits anti-cancer properties without significant toxicity . At higher dosages, the compound may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and potency . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the compound’s overall effects on cellular function and disease progression . Understanding the metabolic pathways of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) within cells and tissues are critical factors that influence its efficacy. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Once inside the cells, the compound can localize to specific compartments, where it exerts its effects on FGFR signaling and other cellular processes . The distribution of the compound within tissues can also affect its therapeutic outcomes, as it needs to reach sufficient concentrations in target areas to be effective .
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may influence the compound’s localization, ensuring that it reaches the appropriate sites of action within the cell . The precise localization of the compound is essential for its ability to modulate cellular processes and achieve its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acylating agents to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
- 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
- 1-(2-Amino-1,3-oxazol-5-yl)ethanone
- 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Uniqueness
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone is unique due to its specific structural features that allow it to interact with a wide range of biological targets. This makes it a versatile compound in drug discovery and other scientific research applications .
Eigenschaften
IUPAC Name |
1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYTKTXXMFJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
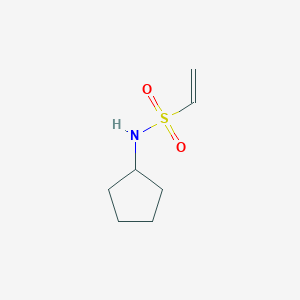
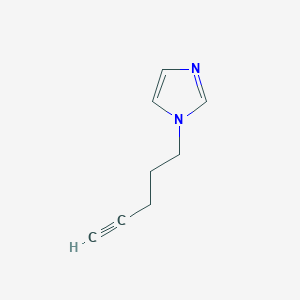
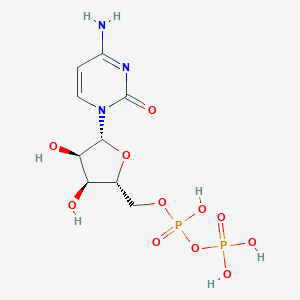
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
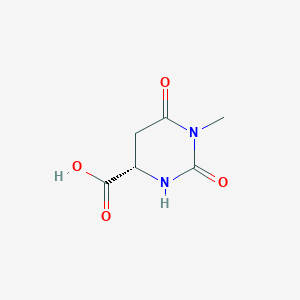
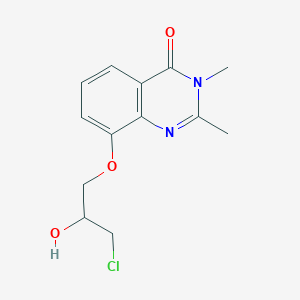

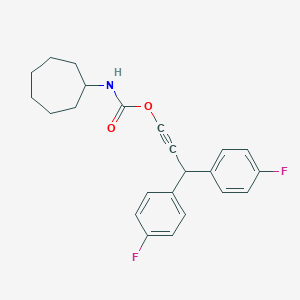
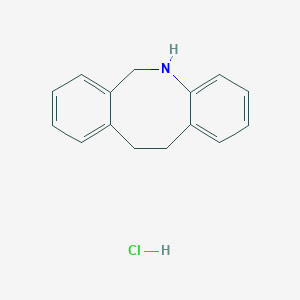
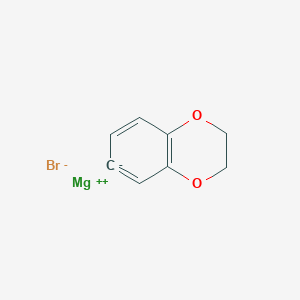
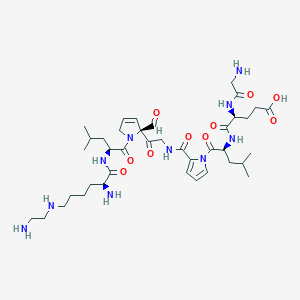

![2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B34335.png)
